molecular formula C16H15ClINO3 B5594166 4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde oxime

4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde oxime

Cat. No.: B5594166
M. Wt: 431.65 g/mol
InChI Key: NPFLQOJDWCRAJN-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde oxime is a useful research compound. Its molecular formula is C16H15ClINO3 and its molecular weight is 431.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.97852 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Biodistribution

One study focused on the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, highlighting the potential of oxime chemistry in enhancing the in vivo pharmacokinetics of radiotracers. This research suggests that the chemical nature of prosthetic groups can significantly influence the biodistribution profile of radiotracers, with implications for quantitative receptor imaging using positron emission tomography (PET) (Glaser et al., 2008).

Photocatalytic Oxidation

Another area of application is in the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-chlorobenzyl alcohol, into corresponding aldehydes using titanium dioxide under O2 atmosphere and light irradiation. This study demonstrates the efficiency and selectivity of TiO2 photocatalysts in converting these compounds, offering insights into the mechanisms behind selective photocatalytic oxidation processes (Higashimoto et al., 2009).

Crystal Structures and Hydrogen-Bonding Patterns

Research on the crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, including their different conformations and hydrogen-bonding patterns, reveals the structural versatility and potential for tailored molecular interactions in materials design and chemical synthesis (Gomes et al., 2018).

Safety and Hazards

“4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde” is intended for research and development use only. It’s not recommended for medicinal, household, or other uses .

Properties

IUPAC Name

(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO3/c1-2-21-15-8-12(9-19-20)7-14(18)16(15)22-10-11-3-5-13(17)6-4-11/h3-9,20H,2,10H2,1H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFLQOJDWCRAJN-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)I)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.